5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a compound that likely contains a thiophene moiety . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Neuropharmacokinetics and Brain Penetration Studies
Research has indicated that certain investigational compounds structurally related to 5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide have unique neuropharmacokinetic properties. Studies on compounds like FRM-1 and FRM-2, which share structural similarities, have shown prolonged residence in the rat brain, with differences in their susceptibility to efflux mechanisms like P-glycoprotein. These characteristics influence their distribution in cerebrospinal fluid and brain tissue, offering insights into the blood-brain barrier's role in modulating drug concentrations in the central nervous system (Tang et al., 2014).
Application in Alzheimer's Disease Research
One application in Alzheimer's disease research involves the use of a serotonin 1A (5-HT(1A)) molecular imaging probe structurally related to this compound. This probe, used with positron emission tomography (PET), aids in quantifying 5-HT(1A) receptor densities in the living brains of patients with Alzheimer's disease. This method has revealed significant decreases in receptor densities in specific brain regions, correlating with clinical symptom severity. Such approaches are crucial for understanding the neurochemical changes in Alzheimer's and related disorders (Kepe et al., 2006).
Synthesis and Characterization of Novel Polymers
The synthesis and characterization of novel polymers incorporating this compound or similar structures have been explored in polymer science. These polymers demonstrate properties like high molecular weight, solubility in polar solvents, and thermal stability, making them suitable for various industrial applications. For instance, the synthesis of aromatic polyamides based on multi-ring flexible dicarboxylic acids has been investigated for their potential in creating high-performance materials (Hsiao & Chang, 1996).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of compounds structurally related to this compound. Studies on thiourea derivatives and other related compounds have shown significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating the potential for developing novel antimicrobial agents with specific properties (Limban et al., 2011).
Mechanism of Action
Target of Action
Thiophene derivatives, a key component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s worth noting that thiophene derivatives have been shown to interact with a variety of biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Future Directions
Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Properties
IUPAC Name |
5-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-5-6-15-13(9-14)10-17(25-15)19(23)22-11-12-3-1-7-21-18(12)16-4-2-8-24-16/h1-10H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAOXJZBEBUHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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